N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14499528
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide -](/images/structure/VC14499528.png)
Specification
Molecular Formula | C23H22Cl2N4O |
---|---|
Molecular Weight | 441.3 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) |
Standard InChI Key | FNOMTMVRTBHRET-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
GP 1A belongs to the 1,4-dihydroindeno[1,2-c]pyrazole class, characterized by a fused tricyclic system comprising two benzene rings and a pyrazole moiety. The indenopyrazole scaffold provides rigidity, enabling precise spatial arrangement of substituents critical for bioactivity . Key structural features include:
-
Position 1: 2,4-Dichlorophenyl group enhancing lipophilicity and π-π stacking potential .
-
Position 3: Piperidin-1-yl carboxamide introducing a basic nitrogen for potential receptor interactions .
-
Position 6: Methyl group modulating electronic effects and steric bulk .
Physicochemical Profile
Table 1 summarizes GP 1A’s molecular properties derived from PubChem data :
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₉Cl₃N₄O |
Molecular Weight | 441.3 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 53.8 Ų |
LogP (Predicted) | 5.1 |
The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility.
Synthesis and Analytical Characterization
Synthetic Routes
While GP 1A’s exact synthesis remains unpublished, analogous indenopyrazole carboxamides are typically prepared via:
-
Claisen-Schmidt Condensation: To form the indenopyrazole core from appropriate ketone and hydrazine precursors .
-
Carboxamide Coupling: Reaction of the pyrazole-3-carboxylic acid intermediate with piperidine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
-
Halogenation/Substitution: Introduction of the 2,4-dichlorophenyl group via Ullmann or Buchwald-Hartwig couplings .
Spectroscopic Validation
Key analytical data for GP 1A analogs include:
-
IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyrazole C=N) .
-
¹H NMR: Characteristic signals for piperidine (δ 1.4–1.6 ppm, multiplet), dichlorophenyl aromatic protons (δ 7.2–7.5 ppm), and methyl group (δ 2.3 ppm, singlet) .
Pharmacological Profile
Anticancer Activity
Although GP 1A’s bioactivity data is unspecified, structurally related compounds demonstrate potent anticancer effects. For example, the analog 3-(4-fluorophenyl)-N-(2,6-dimethylphenyl)-6,7-dimethoxyindenopyrazole-2-carboxamide exhibited Growth Percent (GP) values of 26.95 and 33.45 against leukemia K-562 and SR cell lines, respectively . These effects correlate with EGFR tyrosine kinase inhibition, as confirmed by molecular docking studies .
Cannabinoid Receptor Interactions
Molecular Docking and Mechanistic Insights
EGFR Tyrosine Kinase Binding
Docking simulations of GP 1A analogs into EGFR (PDB: 1M17) reveal:
-
Hydrogen Bonds: Between the carboxamide oxygen and Met793 backbone NH .
-
π-Stacking: Dichlorophenyl group stacking against Phe856 sidechain .
-
Hydrophobic Contacts: Piperidine ring interacting with Leu718 and Val702 .
These interactions stabilize the inactive kinase conformation, inhibiting downstream signaling.
CB₁ Receptor Binding Hypotheses
Comparative modeling against rimonabant (PDB: 5TGZ) suggests:
-
Piperidine Interaction: Salt bridge formation with Asp366 in helix 3 .
-
Dichlorophenyl Placement: Occupying the hydrophobic subpocket formed by Trp356, Leu359, and Trp279 .
Comparative Analysis with Structural Analogs
Table 2 contrasts GP 1A with two pharmacologically characterized analogs :
This comparison highlights the role of substituents in modulating target selectivity and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume